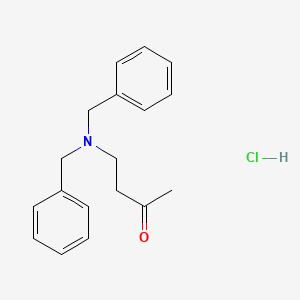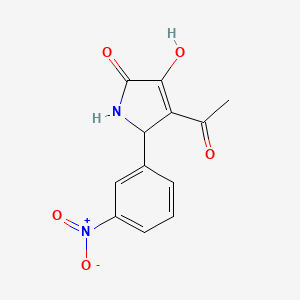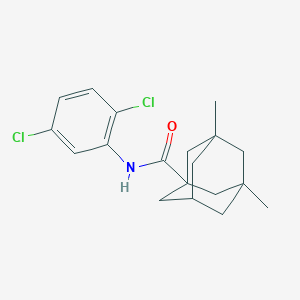![molecular formula C19H21N3O2S B5065078 N-{[2-(4-biphenylylcarbonyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5065078.png)
N-{[2-(4-biphenylylcarbonyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(4-biphenylylcarbonyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide is a chemical compound that belongs to the class of thioamides. It is commonly referred to as BPT or BPTES. This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent in cancer treatment. BPTES has been shown to inhibit glutaminase, an enzyme that plays a crucial role in tumor cell metabolism.
作用机制
BPTES inhibits glutaminase by binding to its active site, which prevents the enzyme from catalyzing the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP, which is essential for the survival of cancer cells. BPTES has been shown to be selective in its inhibition of glutaminase, as it does not affect other enzymes involved in glutamine metabolism.
Biochemical and Physiological Effects:
BPTES has been shown to have a significant impact on tumor cell metabolism. It leads to a decrease in the production of ATP, which is essential for the survival of cancer cells. This, in turn, leads to a decrease in the proliferation and growth of cancer cells. BPTES has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One of the advantages of using BPTES in lab experiments is its selectivity in inhibiting glutaminase. This allows for the specific targeting of tumor cells, which can lead to a decrease in the proliferation and growth of cancer cells. However, one of the limitations of using BPTES in lab experiments is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research and development of BPTES. One area of focus is the optimization of the synthesis method to increase the yield of the compound. Another area of focus is the development of more soluble derivatives of BPTES, which can be used in a wider range of experiments. Additionally, there is a need for further studies to determine the efficacy of BPTES in vivo and its potential as a therapeutic agent in cancer treatment.
合成方法
The synthesis of BPTES involves the reaction of 4-biphenylcarboxylic acid with thionyl chloride, followed by the reaction with hydrazine hydrate. The resulting compound is then reacted with 2,2-dimethylpropanoyl chloride to obtain BPTES. The overall yield of the synthesis process is approximately 20%.
科学研究应用
BPTES has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to selectively inhibit glutaminase, an enzyme that plays a crucial role in tumor cell metabolism. This inhibition leads to a decrease in the production of ATP, which is essential for the survival of cancer cells. BPTES has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast, prostate, and lung cancer.
属性
IUPAC Name |
2,2-dimethyl-N-[[(4-phenylbenzoyl)amino]carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-19(2,3)17(24)20-18(25)22-21-16(23)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,21,23)(H2,20,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQVOJSHHJPMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(4-biphenylylcarbonyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![diethyl [3-(dimethylamino)-2-ethoxy-2-propen-1-ylidene]malonate](/img/structure/B5065013.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-5-chloro-2-methoxybenzamide](/img/structure/B5065020.png)
![N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B5065027.png)

![3-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5065046.png)

![1-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5065066.png)
![ethyl 2-[(cyclohexylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5065088.png)


![N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5065099.png)
![1-(4-fluorobenzyl)-N-[3-(1H-indol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5065105.png)